4-(4-Fluorosulfonyloxyphenyl)pyridine
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Overview
Description
4-(4-Fluorosulfonyloxyphenyl)pyridine is a chemical compound that features a pyridine ring substituted with a 4-(4-fluorosulfonyloxyphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorosulfonyloxyphenyl)pyridine typically involves the introduction of a fluorosulfonyloxy group to a pyridine ring. One common method involves the reaction of 4-hydroxyphenylpyridine with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the fluorosulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorosulfonyloxyphenyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminophenylpyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
4-(4-Fluorosulfonyloxyphenyl)pyridine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological research: It can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-(4-fluorosulfonyloxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and specificity through interactions with the target’s active site. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylpyridine: Lacks the sulfonyloxy group, resulting in different reactivity and applications.
4-(4-Chlorosulfonyloxyphenyl)pyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic properties and reactivity.
4-(4-Methoxysulfonyloxyphenyl)pyridine: Contains a methoxy group, which affects its solubility and reactivity compared to the fluorosulfonyloxy derivative.
Uniqueness
4-(4-Fluorosulfonyloxyphenyl)pyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of advanced materials with unique electronic characteristics.
Properties
IUPAC Name |
4-(4-fluorosulfonyloxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c12-17(14,15)16-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXEILPEDTDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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